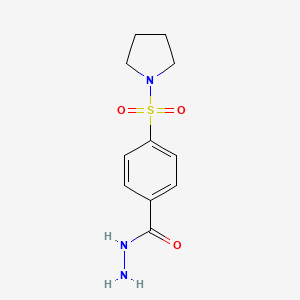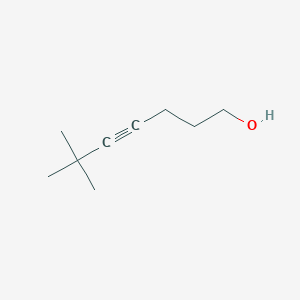
2-chloro-N-(2,4,6-trichlorophenyl)propanamide
Overview
Description
“2-chloro-N-(2,4,6-trichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H7Cl4NO. It has a molecular weight of 286.97 . It’s a derivative of propanamide, which is an amide, and phenol, which is an aromatic compound .
Molecular Structure Analysis
The molecule contains a propanamide group (a three-carbon chain with an amide functional group at one end) and a phenyl group (a six-carbon aromatic ring) which is substituted with three chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an amide, it would likely be capable of forming hydrogen bonds, which could make it somewhat polar. The presence of the chlorines could make it relatively dense and possibly somewhat volatile .Scientific Research Applications
Chemical Properties and Safety Information
The compound “2-chloro-N-(2,4,6-trichlorophenyl)propanamide” has a molecular weight of 286.97 . It is a powder at room temperature . The compound is considered hazardous, with safety information indicating it can cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Use in Organic Luminescent Radicals
Organic luminescent radicals are a new class of materials with potential applications not only in light-emitting devices but also in the biochemistry field . Tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, which include “2-chloro-N-(2,4,6-trichlorophenyl)propanamide”, have been synthesized and characterized .
Application in Light-Emitting Devices
The compound has been used in the development of novel radical-based electroluminescent (EL) emitters . These emitters have achieved high external quantum efficiencies of up to 27% in organic light-emitting diodes (OLEDs) .
Use in Biochemistry Field
The water-soluble TTM radical aqueous solution showed fluorescence at 777 nm and the ability to shorten the longitudinal relaxation time (T1) of water . This suggests potential applications in bioimaging and sensing .
5. Potential Use in Magnetic Resonance Imaging (MRI) Organic radicals have potential applications as magnetic resonance imaging (MRI) contrast agents due to their paramagnetic properties . The relaxation time of protons around a paramagnetic molecule is shortened by the weak local magnetic field generated by the molecule .
Use in Sensing
Organic luminescent radicals are attractive for various applications, such as OLEDs, bioimaging, and sensing, due to their unique luminescence properties . The compound “2-chloro-N-(2,4,6-trichlorophenyl)propanamide” could potentially be used in sensing applications .
properties
IUPAC Name |
2-chloro-N-(2,4,6-trichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO/c1-4(10)9(15)14-8-6(12)2-5(11)3-7(8)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJAYGFCLLJTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254129 | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4,6-trichlorophenyl)propanamide | |
CAS RN |
735321-28-5 | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735321-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




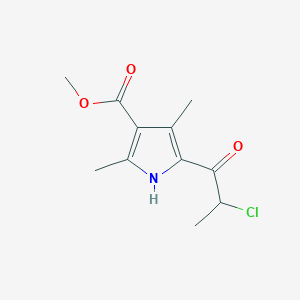
![4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile](/img/structure/B3386475.png)

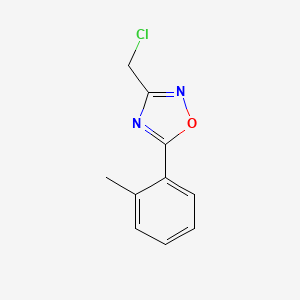
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3386494.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B3386508.png)
![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3386509.png)

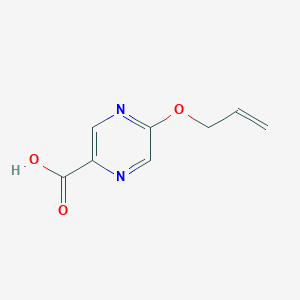
![Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3386536.png)
![4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3386542.png)
